2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-3-13-24-19(17-7-5-4-6-8-17)14-22-21(24)26-15-20(25)23-18-11-9-16(2)10-12-18/h3-12,14H,1,13,15H2,2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLKMKANZOSGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound belonging to the imidazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Chemical Structure and Synthesis
The compound features an imidazole ring, an allyl group, and a thioacetamide moiety. The synthesis typically involves the reaction of 1-allyl-5-phenyl-1H-imidazole-2-thiol with chloroacetamide under basic conditions, using solvents like ethanol or methanol for purification through recrystallization.
Biological Activity Overview
Research indicates that 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exhibits several biological activities:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Studies suggest that similar imidazole derivatives possess effective antibacterial and antifungal activities .
- Anticancer Properties : The imidazole derivatives are recognized for their potential in cancer therapy. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various mechanisms, including inhibition of specific cellular pathways .
- Anti-inflammatory Effects : Research indicates that 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide may exhibit anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives similar to 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a notable zone of inhibition, suggesting strong antibacterial activity.
| Compound | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Control (Streptomycin) | 30 | High |
| 2-((1-allyl-5-pheny... | 22 | Moderate |
| DMSO (Negative Control) | 0 | None |
Anticancer Activity
In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines. For instance, it was found to reduce cell viability in breast cancer cells by inducing apoptosis as evidenced by increased levels of caspase activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Apoptosis Induction |
| HeLa (Cervical Cancer) | 20 | Cell Cycle Arrest |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins involved in cancer progression. The results indicate favorable binding affinities with key enzymes, suggesting a potential mechanism for its anticancer effects.
Comparison with Similar Compounds
Anticancer Activity
- Target Compound : While direct cytotoxic data are unavailable, structural analogs (e.g., benzothiazol-imidazole derivatives) show potent activity against glioma (C6) and liver (HepG2) cancer cells, with IC₅₀ values ~15–25 µg/mL . The allyl group in the target compound may enhance membrane permeability compared to methyl or benzothiazole substituents .
- Compound 4c: Demonstrates high selectivity for A549 lung adenocarcinoma cells (IC₅₀ = 23.30 µM) over non-cancerous NIH/3T3 cells, attributed to the tetrazole-thioether motif .
Anti-Inflammatory Activity
Structure-Activity Relationships (SAR)
Thioether Linkage : Critical for bioactivity; replacement with oxygen or methylene reduces potency .
Aromatic Substitutions :
- p-Tolyl : Enhances lipophilicity and π-π stacking (e.g., in CPA ).
- Allyl vs. Methyl : Allyl groups (target compound) may improve pharmacokinetic profiles by reducing metabolic degradation compared to methyl .
Heterocyclic Cores :
- Imidazole (target) and triazole (AS111) cores favor anticancer/anti-inflammatory activity, while oxadiazole (CPA) is theorized to influence electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
